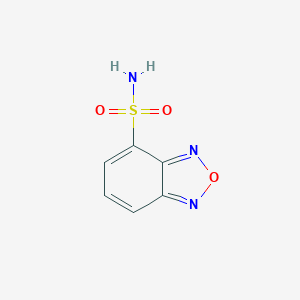

![molecular formula C6H14Br2N2 B037993 2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide CAS No. 114086-15-6](/img/structure/B37993.png)

2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

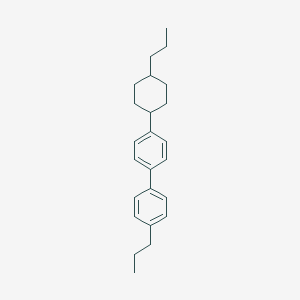

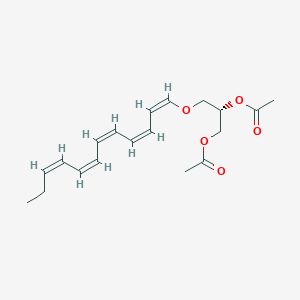

“2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide” is a bicyclic amidine compound . It is a chiral compound with two stereoisomers. The compound has a molecular weight of 274 . It is stored in an inert atmosphere at 2-8°C . The compound is solid in physical form .

Synthesis Analysis

The synthesis of “2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide” involves an epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters . The (2S,4R)-4-Aminoproline methyl esters are likely to undergo 2-epimerization under basic conditions, followed by an intramolecular aminolysis of the (2R)-epimer to form the bridged lactam intermediates .

Molecular Structure Analysis

The InChI code for “2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide” is 1S/C6H12N2.2BrH/c1-8-4-5-2-6 (8)3-7-5;;/h5-7H,2-4H2,1H3;2*1H . This code provides a unique representation of the compound’s molecular structure.

Chemical Reactions Analysis

The compound is used as a starting material for the synthesis of chiral diazabicyclic ligands, which are applicable in the preparation of dicopper (II) complexes .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 274 . It is solid in physical form . The compound is stored in an inert atmosphere at 2-8°C . The InChI code for the compound is 1S/C6H12N2.2BrH/c1-8-4-5-2-6 (8)3-7-5;;/h5-7H,2-4H2,1H3;2*1H .

Applications De Recherche Scientifique

Synthesis of Chiral Diazabicyclic Ligands

This compound is used as a starting material for the synthesis of chiral diazabicyclic ligands . These ligands are crucial in the field of stereochemistry, where they can help control the stereochemical outcome of reactions.

Preparation of Dicopper (II) Complexes

The compound is applicable in the preparation of dicopper (II) complexes . These complexes are often used in catalysis, bioinorganic chemistry, and materials science.

Catalyst Preparation

It serves as a precursor in the preparation of diazabicyclo[2.2.1]heptane derivatives as catalysts . These catalysts can be used in various asymmetric catalysis reactions, which are essential for the production of enantiomerically pure compounds.

Epimerization-Lactamization Cascade

The compound has been used in an epimerization–lactamization cascade of functionalized (2 S,4 R)-4-aminoproline methyl esters . This process is crucial in synthesizing (1 R,4 R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives .

Storage and Safety

The compound is stored under an inert atmosphere at 2-8°C . It has a GHS07 safety classification with hazard statements H315-H319-H335 . This information is crucial for researchers to handle and store the compound safely.

Commercial Availability

The compound is commercially available and can be purchased from various chemical suppliers . This makes it accessible for researchers and industries worldwide.

Safety and Hazards

Propriétés

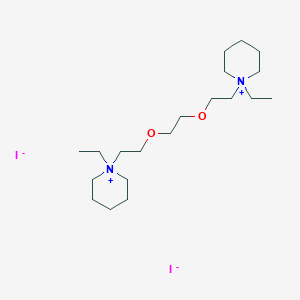

IUPAC Name |

2-methyl-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.2BrH/c1-8-4-5-2-6(8)3-7-5;;/h5-7H,2-4H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUAJCSMROZCDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CC1CN2.Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B37910.png)

![4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene](/img/structure/B37927.png)

![5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one](/img/structure/B37933.png)

![7-[4-(Diethylamino)-2-methylphenyl]-7-(1-ethyl-2-methylindol-3-yl)furo[3,4-b]pyridin-5-one](/img/structure/B37937.png)